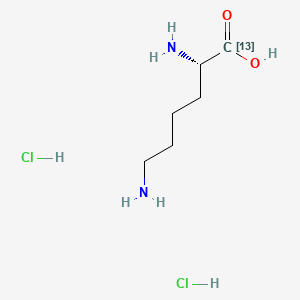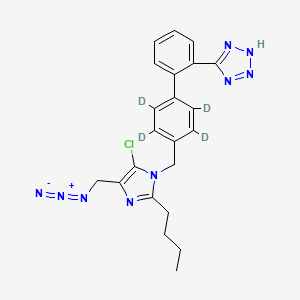
Losartan impurity 21-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losartan impurity 21-d4 is a deuterium-labeled derivative of Losartan impurity 21. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research to study the behavior of Losartan and its impurities in various biological and chemical contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Losartan impurity 21-d4 involves the incorporation of deuterium into the molecular structure of Losartan impurity 21. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium into the target molecule. The production process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Losartan impurity 21-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Losartan impurity 21-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Losartan and its impurities.
Biology: Employed in metabolic studies to understand the behavior of Losartan in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Losartan.
Industry: Applied in quality control processes to ensure the purity and consistency of Losartan drug products
Mechanism of Action
The mechanism of action of Losartan impurity 21-d4 is similar to that of Losartan, as it is a derivative of the latter. Losartan is a potent and selective angiotensin II type 1 receptor antagonist. It works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. By inhibiting this action, Losartan helps to relax blood vessels, thereby lowering blood pressure. The incorporation of deuterium in this compound may alter its interaction with molecular targets and pathways, but the overall mechanism remains similar .
Comparison with Similar Compounds
Losartan impurity 21-d4 can be compared with other deuterium-labeled sartans and their impurities. Some similar compounds include:
Olmesartan impurity: Another angiotensin II receptor antagonist impurity.
Irbesartan impurity: A related impurity found in Irbesartan drug products.
Valsartan impurity: An impurity associated with Valsartan drug products.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium-labeled compounds often exhibit altered metabolic pathways, making them valuable tools in drug development and research .
Properties
Molecular Formula |
C22H22ClN9 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
5-[2-[4-[[4-(azidomethyl)-2-butyl-5-chloroimidazol-1-yl]methyl]-2,3,5,6-tetradeuteriophenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C22H22ClN9/c1-2-3-8-20-26-19(13-25-29-24)21(23)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31)/i9D,10D,11D,12D |
InChI Key |
QLFXDYKCKIZVIT-IRYCTXJYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)CN=[N+]=[N-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


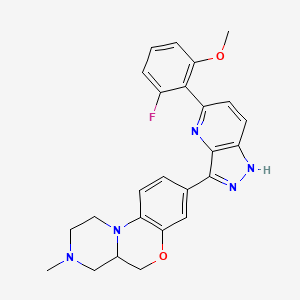
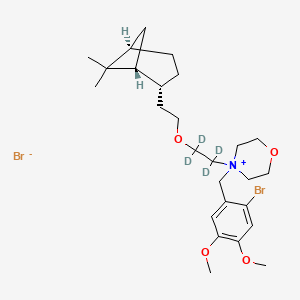
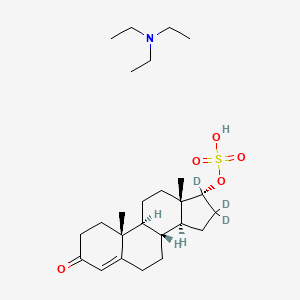

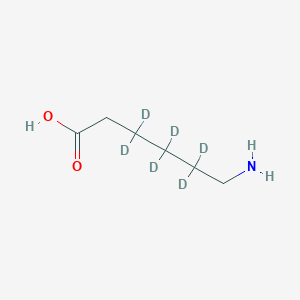
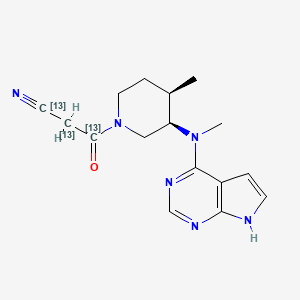
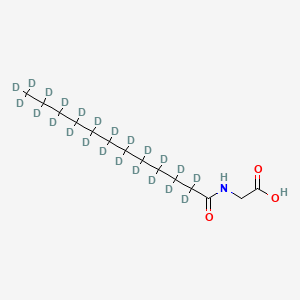
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
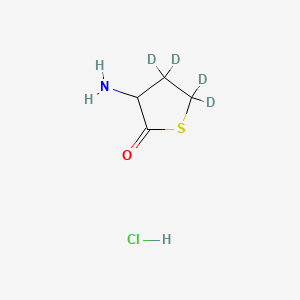
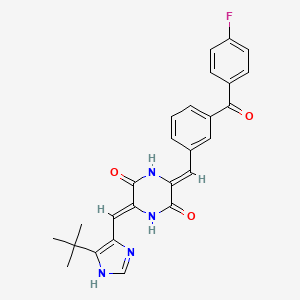
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
